1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine
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Overview
Description
1-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-tetrazolamine is a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is related to an extensive family of substituted 4-arylideneimidazolin-5-one analogues of the green fluorescent protein (GFP) chromophore, achieved through a 2+3 condensation process (Baldridge, Kowalik, & Tolbert, 2010).
- It is also associated with the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, showing potential in forming banded structures and interesting 3D networks via hydrogen bonds and π-π interactions (Sun, Gao, Wang, & Hou, 2019).
Crystallographic and Structural Insights
- The title compound's crystal structure involves C—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds, providing insights into its molecular conformation and potential for forming specific geometries (Yin, Wan, Han, Wang, & Wang, 2008).
Potential Biological and Pharmacological Applications
- The compound's derivatives exhibit promising anti-inflammatory activity, particularly with o- and p-fluoro substituents, indicating potential for medical applications (Sun, Gao, Wang, & Hou, 2019).
- Novel fluorophores related to the compound demonstrate strong fluorescence in a wide pH range, suggesting applications in biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Synthesis and Chemical Reactions
- The compound's analogues, involving various substitutions, have been synthesized and studied for their unique chemical reactions and stabilities, shedding light on diverse chemical pathways and potential industrial applications (Cavazza & Pietra, 1976).
Anticancer and Antimicrobial Properties
- Derivatives of the compound have demonstrated significant antitumor and antitubercular activities, indicating its potential in the development of new therapeutic agents (Sekhar, Rao, Rao, Kumar, & Jha, 2019).
Miscellaneous Applications
- The compound and its derivatives have been explored in the synthesis of novel Schiff bases with potential antimicrobial activity, highlighting its versatility in pharmaceutical research (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Properties
Molecular Formula |
C16H15FN6O2 |
---|---|
Molecular Weight |
342.33 g/mol |
IUPAC Name |
1-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C16H15FN6O2/c1-24-15-8-12(9-19-23-16(18)20-21-22-23)4-7-14(15)25-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H2,18,20,22)/b19-9+ |
InChI Key |
JFNFFOKQIVNSSR-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NN=N2)N)OCC3=CC=C(C=C3)F |
SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)OCC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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